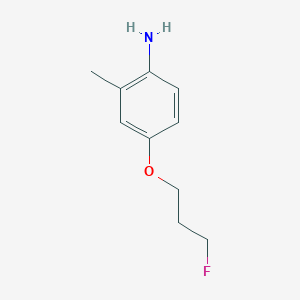

4-(3-Fluoropropoxy)-2-methylaniline

描述

属性

IUPAC Name |

4-(3-fluoropropoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-8-7-9(3-4-10(8)12)13-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQHDJZWRHWUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Using 3-Fluoropropyl Halides

One common method involves the alkoxylation of a hydroxy-substituted aromatic amine with 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide) under basic conditions.

- Procedure : The phenolic hydroxyl group of 4-hydroxy-2-methylaniline is deprotonated using a base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

- Alkylation : 3-fluoropropyl bromide is added, and the mixture is heated (around 110 °C) overnight to facilitate nucleophilic substitution, yielding 4-(3-fluoropropoxy)-2-methylaniline.

- Purification : The crude product is extracted and purified by chromatography or recrystallization.

This method is supported by analogous procedures reported for related fluoropropoxy derivatives in complex heterocyclic systems, indicating reliable yields (~60-70%) and high purity after purification.

Multi-Step Synthesis via Protection, Nitration, Reduction, and Alkoxylation

A more elaborate route involves:

- Step 1: Protection of the amine group by acylation to form acetanilide derivatives, preventing unwanted side reactions during subsequent steps.

- Step 2: Electrophilic aromatic substitution such as nitration to introduce nitro groups at desired positions.

- Step 3: Alkoxylation of the phenolic intermediate with 3-fluoropropyl halides under basic conditions.

- Step 4: Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Raney Nickel under hydrogen atmosphere).

- Step 5: Deprotection to regenerate the free amine.

This sequence is exemplified in related fluorinated aniline derivatives where careful control of reaction conditions (temperature, solvent, catalyst) leads to high yields and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-hydroxy-2-methylaniline, 3-fluoropropyl bromide, Cs2CO3 | DMF, 110 °C, overnight | 60-70 | Direct alkylation, simple, moderate yield |

| Multi-step protection/nitration/reduction | 4-amino-2-methylphenol, acylating agent, nitrating agent, Raney Ni, 3-fluoropropyl halide | Various solvents, 0-30 °C, H2 atmosphere | 70-85 | Higher complexity, higher yield, purer product |

| Suzuki cross-coupling (adapted) | 4-bromo-2-methylaniline, boronic acid, Pd catalyst | 90 °C, inert atmosphere | 33-40 (mono-substituted) | Allows diverse substitutions, requires further steps |

Detailed Research Findings and Notes

- Base Selection : Cs2CO3 is preferred for nucleophilic substitution due to its strong basicity and solubility in polar aprotic solvents, facilitating efficient deprotonation of phenols.

- Solvent Effects : DMF and DMSO are commonly used solvents for alkoxylation due to their high boiling points and ability to dissolve both organic and inorganic reagents.

- Temperature Control : Elevated temperatures (~110 °C) are necessary for the nucleophilic substitution to proceed at a reasonable rate without decomposition.

- Catalytic Hydrogenation : Reduction of nitro groups to amines is effectively achieved with Raney Nickel under mild hydrogen pressure, preserving sensitive fluorinated substituents.

- Purification : Flash chromatography and recrystallization from petroleum ether or ethyl acetate mixtures are standard to achieve high purity.

- Environmental and Safety Considerations : Multi-step processes employing nitration and reduction require careful handling of reagents and waste, whereas direct alkoxylation is more environmentally benign.

化学反应分析

Types of Reactions

4-(3-Fluoropropoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

科学研究应用

4-(3-Fluoropropoxy)-2-methylaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(3-Fluoropropoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The fluoropropoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially affecting enzyme activity and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Electronic Modifications

The table below summarizes key structural analogs, their substituents, and properties:

Reactivity and Metabolic Behavior

- Metabolic Pathways: The 3-fluoropropoxy chain may resist oxidative cleavage better than non-fluorinated alkoxy groups, delaying metabolic deactivation. In contrast, 4-chloro-2-methylaniline is metabolized to 5-chloro-2-hydroxylaminotoluene, a DNA-binding carcinogen .

Key Research Findings

Carcinogenicity of Chlorinated Analogs: 4-Chloro-2-methylaniline forms covalent bonds with hepatic macromolecules (DNA, RNA) via phenobarbital-inducible microsomal enzymes, highlighting the risks of halogenated anilines .

Fluorinated Alkoxy Advantages: Fluoropropoxy groups balance lipophilicity and metabolic stability, making them preferable in drug design over chlorinated or non-fluorinated analogs.

Heterocyclic Derivatives : 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline demonstrates enhanced bioactivity due to the benzothiazole ring’s ability to engage in hydrogen bonding and π-π interactions .

生物活性

4-(3-Fluoropropoxy)-2-methylaniline, identified by its CAS number 1522930-44-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16FNO

- Molecular Weight : 201.26 g/mol

The presence of the fluoropropoxy group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The fluorine atom in the structure may enhance binding affinity to biological targets, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, studies on fluorinated derivatives of anilines have demonstrated enhanced potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |

The Minimum Inhibitory Concentration (MIC) values for similar compounds suggest that this compound could possess significant antibacterial properties, although specific data for this compound remains to be elucidated.

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of new compounds. Preliminary results from related studies indicate that fluorinated anilines exhibit varying degrees of cytotoxicity against human cell lines, which could be relevant for evaluating the safety profile of this compound.

Case Studies and Research Findings

- Fluoro-substituted Salicylanilides : A study highlighted that fluoro-substituted derivatives exhibited improved potency against MRSA strains, suggesting that the incorporation of fluorine may enhance antimicrobial efficacy .

- Cytotoxicity Against Vero Cells : Compounds with similar structures were tested for cytotoxicity against Vero cells, revealing selectivity indices above 10 for certain derivatives, indicating potential therapeutic applications .

- Comparative Analysis : Fluorinated compounds were compared with their non-fluorinated analogs, showing that the presence of fluorine generally improved biological activity and selectivity towards bacterial targets .

常见问题

Q. What safety protocols are critical when handling 4-(3-Fluoropropoxy)-2-methylaniline in laboratory settings?

Researchers must prioritize ventilation (e.g., fume hoods) to avoid inhalation of vapors or dust . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Post-handling, thorough washing of exposed skin is advised. Storage should occur in sealed containers under inert atmospheres, preferably at low temperatures (-20°C) to prevent degradation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the fluoropropoxy and methyl substituents. Mass spectrometry (MS) can validate the molecular ion peak (expected m/z ~275 for C₁₀H₈F₇N) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while gas chromatography (GC) is suitable for assessing volatility due to its boiling point (~200°C) .

Q. How should researchers design a synthetic route for this compound?

A plausible route involves nucleophilic substitution: reacting 2-methyl-4-nitroaniline with 3-fluoropropyl bromide under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Solvent selection (e.g., DMSO or chloroform) must account for the compound’s slight solubility . Intermediate purification via column chromatography is critical to isolate the target compound .

Advanced Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point)?

Variations in boiling points (e.g., 200°C vs. 199.838°C) may arise from differences in measurement techniques (e.g., dynamic vs. static methods) . Researchers should replicate experiments using calibrated equipment and cross-validate with computational models (e.g., COSMO-RS for vapor pressure predictions). Consistency in sample purity (>98%) is vital to minimize errors .

Q. What challenges arise in fluorination reactions during synthesis, and how can they be addressed?

Fluorine’s high electronegativity can lead to side reactions (e.g., elimination or rearrangement). Using fluorinated reagents like Selectfluor® under anhydrous conditions improves selectivity . Monitoring reaction progress via ¹⁹F NMR helps track fluoropropoxy group incorporation. Post-synthesis, rigorous drying (e.g., molecular sieves) prevents hydrolysis of the fluorinated moiety .

Q. What advanced applications does this compound have in material science?

The compound’s fluorinated aromatic structure makes it a candidate for epoxy resin formulations. For example, it can act as a crosslinking agent in curable resins, enhancing thermal stability and chemical resistance . Researchers should evaluate its reactivity with cyanate esters or epoxy monomers using differential scanning calorimetry (DSC) to optimize curing conditions .

Q. How can researchers resolve contradictions in solubility data for this compound?

Discrepancies in solubility (e.g., slight solubility in DMSO vs. chloroform) may stem from polymorphic forms or impurities. Conducting solubility studies under controlled temperatures (25°C) and using standardized solvents (HPLC-grade) ensures reproducibility. Dynamic light scattering (DLS) can detect colloidal aggregates that affect apparent solubility .

Methodological Considerations

- Purity Analysis : Use elemental analysis (EA) to verify C/F/N ratios and X-ray crystallography for structural confirmation .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life, with LC-MS identifying breakdown products .

- Toxicity Screening : Follow EPA guidelines for ecotoxicology assays (e.g., Daphnia magna acute toxicity) if the compound is explored as a pesticide intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。